Cas no 1385397-60-3 (2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide)

2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide is a specialized organic compound featuring a brominated benzamide core linked to a cyano(2-methoxyphenyl)methyl group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The bromine substituent enhances electrophilic properties, facilitating cross-coupling reactions, while the cyano and methoxy groups contribute to steric and electronic modulation. Its well-defined molecular architecture allows for precise functionalization, serving as a versatile intermediate in heterocyclic synthesis. The compound’s stability under standard conditions ensures reliable handling and storage, supporting its use in research and industrial applications requiring high-purity building blocks.
2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide structure
1385397-60-3 structure
Product Name:2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide
CAS No:1385397-60-3
MF:C16H13BrN2O2
MW:345.190623044968
CID:6394338
PubChem ID:72016001
Update Time:2025-11-01

2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26684419
    • AKOS016920804
    • 2-BROMO-N-[CYANO(2-METHOXYPHENYL)METHYL]BENZAMIDE
    • 2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide
    • 1385397-60-3
    • Z1191208732
    • 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide
    • Inchi: 1S/C16H13BrN2O2/c1-21-15-9-5-3-7-12(15)14(10-18)19-16(20)11-6-2-4-8-13(11)17/h2-9,14H,1H3,(H,19,20)
    • InChI Key: GJXWFUYRYWYUES-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(NC(C#N)C1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 344.01604g/mol
  • Monoisotopic Mass: 344.01604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 62.1Ų

2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26684419-0.05g
2-bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide
1385397-60-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide

Professional Introduction to Compound with CAS No. 1385397-60-3 and Product Name: 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide

2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide, identified by its CAS number 1385397-60-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this molecule, particularly the presence of a bromo substituent, a cyano group, and a methoxyphenylmethyl moiety, contribute to its unique chemical properties and potential therapeutic applications.

The bromo atom in the molecular structure of 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide plays a crucial role in its reactivity and interaction with biological targets. Bromine atoms are often employed in medicinal chemistry due to their ability to participate in various chemical reactions, including cross-coupling reactions, which are fundamental in the synthesis of complex pharmaceuticals. The cyano group, on the other hand, introduces a polar character to the molecule, enhancing its solubility in polar solvents and potentially influencing its binding affinity to biological receptors.

The 2-methoxyphenylmethyl moiety is another key structural feature that contributes to the compound's pharmacological profile. This aromatic group is known for its ability to interact with specific binding sites in proteins and enzymes, which is essential for modulating biological pathways. The combination of these structural elements makes 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the potential of 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide and its derivatives in treating various diseases. One of the most notable areas of research has been its application in oncology. Studies have shown that compounds with similar structural motifs can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. The bromo substituent, in particular, has been found to enhance the efficacy of such compounds by facilitating their interaction with specific enzymes and receptors overexpressed in cancer cells.

Furthermore, research has indicated that 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide may have applications beyond oncology. Preliminary studies have suggested that this compound could be effective in treating neurological disorders by modulating neurotransmitter receptors. The ability of the cyano group to influence receptor binding affinity makes it an attractive feature for developing drugs targeting central nervous system disorders. Additionally, the 2-methoxyphenylmethyl moiety has been shown to enhance blood-brain barrier penetration, which is crucial for delivering therapeutic agents to the brain.

The synthesis of 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the bromo atom typically involves halogenation reactions, while the attachment of the cyano group is achieved through cyanation processes. The final step involves coupling the methoxyphenylmethyl moiety to the benzamide backbone through nucleophilic substitution or other coupling reactions.

Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide. Techniques such as palladium-catalyzed cross-coupling reactions have enabled researchers to construct complex molecular frameworks with high precision. These methods not only enhance yield but also reduce unwanted side products, making the synthesis more sustainable and cost-effective.

The pharmacological evaluation of 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit the activity of key enzymes involved in cancer cell proliferation and survival. Additionally, preclinical studies have shown that this compound can induce apoptosis in cancer cells while sparing healthy cells, suggesting a high therapeutic index.

One of the most exciting aspects of studying 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide is its potential for drug repurposing. Given its unique structural features and biological activities, this compound could be modified or combined with other molecules to develop novel drug candidates for unmet medical needs. The growing body of research on this compound underscores its significance as a pharmacological tool and highlights its potential as a lead molecule for future drug development.

The future direction of research on 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide will likely focus on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Advances in computational chemistry and molecular modeling will aid researchers in designing derivatives with enhanced efficacy and reduced side effects. Additionally, clinical trials will be essential for evaluating the safety and efficacy of this compound in human patients.

In conclusion, 2-Bromo-N-[cyano(2-methoxyphenyl)methyl]benzamide (CAS No. 1385397-60-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new therapeutic agents targeting various diseases, particularly cancer and neurological disorders. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in advancing medical treatments.

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